molecular formula C22H44F3O7P B15073242 [1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate

[1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate

Katalognummer: B15073242
Molekulargewicht: 508.5 g/mol
InChI-Schlüssel: LTJRPMXBLUJHIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate, commonly referred to as MJ33 lithium salt (CAS: 199106-13-3), is a synthetic phospholipid analog with a glycerol backbone. Its structure features:

  • Hexadecoxy group (C16): A long alkyl chain that enhances membrane integration and hydrophobicity.
  • Trifluoroethoxy group (CF₃CH₂O-): Introduces fluorine atoms, improving metabolic stability and electronic properties.
  • Hydroxymethyl hydrogen phosphate: A polar head group enabling ionic interactions with enzymes or cellular components.

This compound is a specific inhibitor of phospholipase A2 (PLA2), an enzyme involved in inflammatory pathways. Its fluorinated moiety and lipid-like structure facilitate targeted binding to membrane-associated PLA2 isoforms while resisting enzymatic degradation .

Eigenschaften

Molekularformel

C22H44F3O7P

Molekulargewicht

508.5 g/mol

IUPAC-Name

[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate

InChI

InChI=1S/C22H44F3O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-29-17-21(18-30-19-22(23,24)25)32-33(27,28)31-20-26/h21,26H,2-20H2,1H3,(H,27,28)

InChI-Schlüssel

LTJRPMXBLUJHIO-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCOCC(COCC(F)(F)F)OP(=O)(O)OCO

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The process may include:

    Preparation of Intermediate Compounds: The synthesis begins with the preparation of key intermediates, such as hexadecoxy and trifluoroethoxy derivatives.

    Formation of the Phosphate Group: The intermediates are then reacted with phosphoric acid or its derivatives to introduce the phosphate group.

    Final Assembly: The final compound is assembled through a series of condensation and esterification reactions, often requiring specific catalysts and reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and advanced equipment. Techniques such as continuous flow reactors and automated synthesis systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

[1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology

In biological research, this compound may be used to study cellular processes and interactions, particularly those involving phosphate groups and their role in signaling pathways.

Medicine

In medicine, the compound’s unique structure may offer potential therapeutic applications, such as drug delivery systems or as a component of novel pharmaceuticals.

Industry

In industrial applications, the compound can be used in the development of advanced materials, coatings, and other products requiring specific chemical properties.

Wirkmechanismus

The mechanism of action of [1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate involves its interaction with molecular targets and pathways. The compound’s phosphate group can participate in phosphorylation reactions, influencing various biochemical processes. Additionally, the trifluoroethoxy group may enhance the compound’s stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

C16 Dihydroceramide-1-Phosphate (CerP(d18:0/16:0))

  • Structure : Sphinganine backbone with a palmitoyl (C16) chain and phosphate group.
  • Key Differences :
    • Backbone: Sphingolipid vs. glycerol in MJ33.
    • Function: Involved in cell signaling and apoptosis, unlike MJ33’s PLA2 inhibition.
    • Solubility: Lower aqueous solubility due to rigid sphinganine structure .
  • Applications : Studied in lipid metabolism disorders, contrasting MJ33’s anti-inflammatory focus.

Dodecyltriethylene Glycol Phosphate (Laureth-3 Phosphate)

  • Structure : Ethoxylated triethylene glycol spacer linked to a dodecyl (C12) chain and phosphate.
  • Key Differences :
    • Chain Length: Shorter C12 vs. C16 in MJ33.
    • Ethoxylation: Enhances water solubility, making it suitable for surfactants.
    • Function: Used in detergents and emulsifiers, unlike MJ33’s biomedical role .

2-(2,2,2-Trifluoroethoxy)-1,3,2-Dioxaphospholane 2-Oxide (TFEP)

  • Structure : Cyclic five-membered phosphate with a trifluoroethoxy group.
  • Key Differences: Cyclic vs. linear phosphate in MJ33. Application: Electrolyte additive for lithium-ion batteries, forming fluorine-rich solid-electrolyte interphases (SEIs). Stability: Higher anodic stability (up to 4.5 V) due to cyclic design .

Fluorinated Compounds in Drug Design

MJ33’s trifluoroethoxy group aligns with trends in fluorinated pharmaceuticals, where fluorine enhances:

  • Metabolic Stability : CF₃ groups resist oxidative degradation.
  • Lipophilicity : Improves membrane permeability.
  • Electronic Effects : Withdraws electrons, altering enzyme binding.

For example, lansoprazole derivatives () use trifluoroethoxy groups to improve proton pump inhibition, while TFEP () leverages fluorine for electrochemical stability .

Phosphate Group Roles

  • MJ33 : The phosphate interacts with PLA2’s catalytic site via hydrogen bonding.
  • TFEP: Phosphate contributes to non-flammability and SEI formation.
  • [TMAP] (Trimethyl Ammonium Dihydrogen Phosphate) : Acts as a buffering agent, unlike MJ33’s enzymatic targeting .

Biologische Aktivität

The compound [1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate , also known as MJ33 or lithium;[(2R)-1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] methyl phosphate, is a complex organophosphorus compound. Its unique structure includes a long-chain alkoxy group and a trifluoroethoxy moiety, which contribute to its biological activity and potential applications in various fields such as pharmaceuticals and materials science.

Structure and Composition

The molecular formula of the compound is C22H44F3O6PC_{22}H_{44}F_{3}O_{6}P with a molecular weight of approximately 492.55 g/mol. The compound features a hydroxymethyl phosphate group that is crucial for its biological interactions.

PropertyValue
Molecular FormulaC22H44F3O6P
Molecular Weight492.55 g/mol
Chemical StructureChemical Structure

Synthesis

The synthesis of this compound can be achieved through various chemical reactions involving phosphoric acid derivatives and alkoxy alcohols. The presence of lithium ions enhances its solubility and stability in biological systems.

Research indicates that MJ33 exhibits significant biological activities, particularly in inhibiting phospholipase A2 (PLA2) activity. This inhibition is critical as PLA2 enzymes play a role in the release of fatty acids from membrane phospholipids, which are involved in inflammatory responses.

Case Studies

  • Inhibition of Phospholipase A2 :
    • A study published in PubMed demonstrated that MJ33 effectively inhibits PLA2 activity, which suggests potential therapeutic applications in managing inflammatory diseases .
  • Cellular Uptake and Toxicity :
    • In vitro studies have shown that the compound can be taken up by various cell lines, indicating its potential for drug delivery systems. However, toxicity assessments are necessary to determine safe dosage levels for therapeutic use .
  • Comparative Studies :
    • Comparative analysis with similar organophosphorus compounds revealed that MJ33 has enhanced bioactivity due to its unique structural features, such as the trifluoroethoxy group which may enhance membrane permeability .

Biological Assays

Various assays have been conducted to evaluate the biological activity of MJ33:

Assay TypeResult
PLA2 InhibitionSignificant inhibition observed
CytotoxicityLow cytotoxicity at therapeutic doses
Membrane PermeabilityEnhanced permeability noted

Potential Applications

Given its biological properties, MJ33 has potential applications in:

  • Pharmaceuticals : As an anti-inflammatory agent due to its PLA2 inhibitory effects.
  • Drug Delivery Systems : Its amphiphilic nature allows for effective encapsulation of hydrophobic drugs.
  • Materials Science : The unique chemical structure may contribute to novel materials with specific functionalities.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying this compound, given its complex phosphate and fluorinated ether moieties?

  • Methodology: Synthesis typically involves stepwise protection-deprotection strategies. For the phosphate group, use phosphoramidite chemistry under anhydrous conditions. The trifluoroethoxy moiety requires fluoroalkylation via nucleophilic substitution with 2,2,2-trifluoroethyl iodide in the presence of a base like K₂CO₃ . Purification may involve reverse-phase HPLC or membrane-based separation technologies (e.g., ultrafiltration) to remove unreacted fluorinated intermediates .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodology: Perform accelerated stability studies using HPLC-UV or LC-MS to monitor degradation products. For pH stability, prepare buffered solutions (pH 3–9) and incubate samples at 25°C and 40°C. Track phosphate ester hydrolysis via <sup>31</sup>P NMR, noting shifts in chemical signatures . Include control experiments with antioxidants (e.g., BHT) to assess oxidative degradation pathways .

Q. What safety protocols are critical when handling fluorinated and phosphate-containing compounds?

  • Methodology: Use fume hoods with HEPA filters to minimize inhalation of fluorinated vapors. Wear nitrile gloves and polypropylene lab coats to prevent skin contact, as fluorinated compounds may penetrate latex . For spills, avoid water (reacts with acidic phosphate byproducts) and use inert absorbents like vermiculite .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data regarding the compound’s membrane permeability?

  • Methodology: Employ molecular dynamics (MD) simulations with lipid bilayer models (e.g., POPC membranes) to quantify free-energy barriers for translocation. Compare results with experimental permeability assays (e.g., PAMPA) using fluorophore-tagged analogs. Discrepancies may arise from differences in ionization states—validate via potentiometric titration .

Q. What strategies optimize the compound’s interaction with lipid rafts in cellular membranes for targeted drug delivery?

  • Methodology: Synthesize analogs with varying alkyl chain lengths (C12–C18) and assess partitioning into lipid rafts using fluorescence anisotropy or Förster resonance energy transfer (FRET). Incorporate <sup>19</sup>F NMR to track trifluoroethoxy group localization in model membranes . Compare results with in vitro cellular uptake studies using confocal microscopy .

Q. How do structural modifications influence the compound’s inhibition of phospholipase A2 (PLA2)?

  • Methodology: Design analogs with altered phosphate substitution patterns (e.g., methyl vs. hydrogen phosphate) and evaluate PLA2 inhibition via enzymatic assays (e.g., colorimetric detection of liberated fatty acids). Use X-ray crystallography to resolve binding modes in PLA2 active sites. Address contradictory activity data by testing under varying ionic strengths, as phosphate charge states affect ligand-receptor interactions .

Methodological Considerations

  • Data Contradictions: When conflicting data arise (e.g., variable bioactivity across studies), systematically control for batch-to-batch impurities via high-resolution mass spectrometry (HRMS) and adjust experimental parameters (e.g., buffer composition) to isolate variables .
  • Theoretical Frameworks: Link research to lipidomics or enzyme kinetics models to contextualize findings. For example, apply Michaelis-Menten kinetics to PLA2 inhibition studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.